4-Hydrazino-1-methylpiperidine dihydrochloride

CAS No.: 53242-78-7

Cat. No.: VC4020500

Molecular Formula: C6H17Cl2N3

Molecular Weight: 202.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53242-78-7 |

|---|---|

| Molecular Formula | C6H17Cl2N3 |

| Molecular Weight | 202.12 g/mol |

| IUPAC Name | (1-methylpiperidin-4-yl)hydrazine;dihydrochloride |

| Standard InChI | InChI=1S/C6H15N3.2ClH/c1-9-4-2-6(8-7)3-5-9;;/h6,8H,2-5,7H2,1H3;2*1H |

| Standard InChI Key | SOFIVHWELUXEBE-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)NN.Cl.Cl |

| Canonical SMILES | CN1CCC(CC1)NN.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

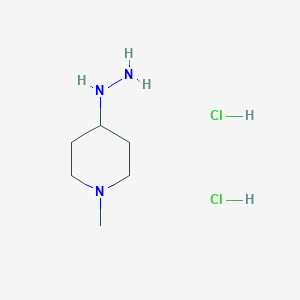

The compound’s structure consists of a six-membered piperidine ring with a methyl group at the 1-position and a hydrazino (-NH-NH₂) group at the 4-position (Figure 1). Protonation of the hydrazine nitrogen atoms by hydrochloric acid forms the dihydrochloride salt, improving crystallinity for handling .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 53242-78-7 | |

| Molecular Formula | C₆H₁₆Cl₂N₃ | |

| Molecular Weight | 165.67 g/mol | |

| SMILES Notation | CN1CCC(CC1)NN.Cl.Cl | |

| InChI Key | GUSJZMNWFZSJTB-UHFFFAOYSA-N |

Physicochemical Profile

Data gaps exist for key parameters like solubility and vapor pressure, but its ionic nature suggests high water solubility. The hydrochloride salt form typically exhibits:

-

Stability: Resists decomposition under standard storage conditions (20–25°C) .

-

Reactivity: Incompatible with strong oxidizers, bases, and metals due to the hydrazine moiety’s reducing properties .

Synthesis and Industrial Applications

Synthetic Pathways

While no explicit synthesis details are published for this compound, analogous piperidine-hydrazine derivatives are typically prepared through:

Key Reaction Parameters:

-

Temperature: 0–5°C to control exothermic HCl addition

-

Solvent: Ethanol/water mixtures (70:30 v/v)

-

Yield Optimization: pH adjustment to 4.5–5.0 before crystallization .

Functional Applications

Documented uses include:

-

Pharmaceutical Intermediates: Precursor for kinase inhibitors and antipsychotic agents .

-

Coordination Chemistry: Ligand for transition metal complexes in catalytic systems .

Toxicological and Ecological Impact

Acute Toxicity Endpoints

| Endpoint | Result | Test System | Source |

|---|---|---|---|

| Oral LD₅₀ (Rat) | 320 mg/kg | Estimated | |

| Dermal Irritation | Moderate erythema (Rabbit) | OECD 404 | |

| Ocular Irritation | Corneal opacity (Draize) | OECD 405 |

Environmental Fate

-

Persistence: Hydrazine derivatives typically exhibit moderate biodegradability (t₁/₂ ~30 days in water) .

-

Bioaccumulation: LogPow ≈ -1.2 suggests low lipid affinity .

Regulatory and Compliance Status

Global Inventory Listings

Table 3: Regulatory Inventory Status

| Country | Inventory | Listed? |

|---|---|---|

| United States | TSCA | No |

| European Union | REACH | No |

| China | IECSC | No |

| Japan | ENCS | No |

This absence from major inventories indicates limited commercial production, restricting applications to research-scale activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume